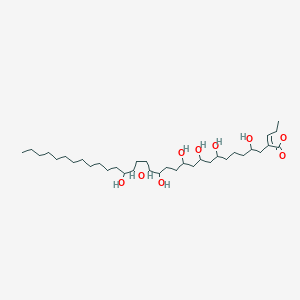
Annohexocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Annohexocin is a bioactive compound belonging to the class of annonaceous acetogenins These compounds are known for their unique structural features, which include a long aliphatic chain and a lactonic groupThis compound has garnered significant attention due to its potential therapeutic properties, particularly its anticancer and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of annohexocin involves several steps, starting from the extraction of the compound from the leaves, seeds, or other parts of Annona muricata. The extraction process typically involves the use of organic solvents such as methanol or ethyl acetate. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as the use of plant cell cultures and genetic engineering, hold promise for large-scale production. These methods aim to enhance the yield and purity of this compound while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Annohexocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .
Scientific Research Applications
Annohexocin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of annonaceous acetogenins.
Mechanism of Action
Annohexocin is often compared with other annonaceous acetogenins such as annomuricin A, muricatocin A, and annomuricin-D-one. While these compounds share similar structural features, this compound is unique in its specific binding interactions and bioactivity profiles. For instance, this compound has shown a higher affinity for certain antiapoptotic proteins compared to its counterparts .
Comparison with Similar Compounds
- Annomuricin A
- Muricatocin A
- Annomuricin-D-one
- Muricatetrocin A/B
Properties
CAS No. |
167696-97-1 |
|---|---|
Molecular Formula |
C35H64O9 |
Molecular Weight |
628.9 g/mol |
IUPAC Name |
2-methyl-4-[2,6,8,10,13-pentahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O9/c1-3-4-5-6-7-8-9-10-11-12-16-31(40)33-19-20-34(44-33)32(41)18-17-29(38)24-30(39)23-28(37)15-13-14-27(36)22-26-21-25(2)43-35(26)42/h21,25,27-34,36-41H,3-20,22-24H2,1-2H3 |
InChI Key |
UAKTZILOYPPNCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CC(CCCC(CC2=CC(OC2=O)C)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















